An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate
Abstract
Introduction and Molecular Overview
Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate belongs to the family of ethyl 4-aryl-2,4-dioxobutanoates, which are recognized as important intermediates in the synthesis of various heterocyclic compounds and have been explored for their biological activities, including potential as kinase inhibitors.[2] The core structure features a butanoate chain with two ketone functionalities at the 2- and 4-positions, an ethyl ester group, and an ortho-substituted ethoxyphenyl moiety.
The presence of the β-dicarbonyl system is a defining feature, leading to the existence of a keto-enol tautomeric equilibrium.[3][4] This equilibrium significantly influences the compound's reactivity, spectroscopic signature, and physical properties. Understanding this dynamic is crucial for any application or further chemical modification.
Chemical Structure and Identifiers
The structure of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate combines an aromatic ring with a flexible, functionalized aliphatic chain.
Caption: Chemical Structure of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate.
Table 1: Chemical Identifiers (Predicted)
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate |
| Molecular Formula | C₁₄H₁₆O₅ |
| Molecular Weight | 264.27 g/mol |
| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1OCC |
| InChI Key | (Predicted) |
| CAS Number | Not assigned |
Keto-Enol Tautomerism
A critical aspect of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated π-system and a six-membered intramolecular hydrogen-bonded ring.[3] This equilibrium is solvent-dependent, with non-polar solvents typically favoring the enol form.[5]
Caption: General workflow for the synthesis of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate.
Experimental Protocols
The following protocols provide standardized methods for determining key physicochemical properties.
Protocol: Melting Point Determination
This protocol describes the determination of the melting point range using a capillary method, a fundamental technique for assessing purity. [6][7]
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Sample Preparation:
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Place a small amount of the crystalline compound on a clean, dry watch glass.
-
Finely crush the solid into a powder using a spatula.
-
Press the open end of a capillary tube into the powder to collect a small amount of the sample.
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Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm. [8]2. Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).
-
Ensure the sample is visible through the magnifying lens.
-
-
Measurement:
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Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last crystal melts (T₂).
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The melting point range is reported as T₁ - T₂. A narrow range (< 2 °C) is indicative of high purity.
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Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination, a gold-standard method in pharmaceutical and chemical research. [9]
Caption: Workflow for the Shake-Flask Solubility Determination Method. [9]
-
Preparation of Saturated Solution:
-
Add an excess amount of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate to a known volume of the desired solvent (e.g., water, ethanol, hexane) in a sealed glass vial. "Excess" means undissolved solid should be clearly visible.
-
-
Equilibration:
-
Place the vial in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. [9]3. Phase Separation:
-
Allow the suspension to settle. For finer particles, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, particle-free saturated solution.
-
-
Quantification:
-
Accurately dilute the filtrate with a suitable solvent.
-
Determine the concentration of the compound in the diluted filtrate using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the undissolved filtrate to determine the solubility.
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Conclusion
This technical guide provides a detailed, albeit predictive, overview of the physicochemical properties of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate. By synthesizing data from analogous compounds and applying fundamental principles of organic chemistry, we have established a robust profile for this molecule. The inherent keto-enol tautomerism has been highlighted as a central feature influencing its properties. The provided experimental protocols offer a clear path for researchers to empirically validate these predictions and further characterize this promising synthetic intermediate.
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